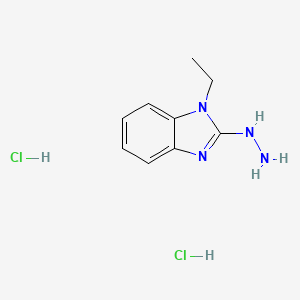

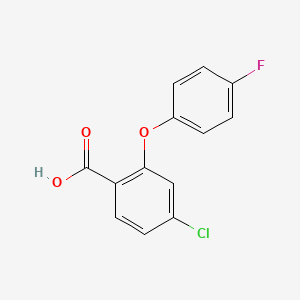

4-Chloro-2-(4-fluorophenoxy)benzoic acid

説明

科学的研究の応用

1. Anaerobic Transformation and Environmental Biodegradation

The transformation of phenolic compounds to benzoates through anaerobic processes is a critical aspect of environmental biodegradation. Studies utilizing fluorinated analogues, such as 4-chloro-2-(4-fluorophenoxy)benzoic acid, have elucidated mechanisms of transformation, indicating that the carboxyl group introduction occurs para to the phenolic hydroxyl group, suggesting a specific orientation for degradation pathways. This is essential for understanding the environmental fate of phenolic pollutants and their anaerobic degradation in natural ecosystems (Genthner, Townsend, & Chapman, 1989).

2. Analytical Chemistry and Fluorescence Probes

Fluorinated compounds are often employed in the development of fluorescence probes due to their specific reactive properties. The creation of novel fluorescence probes that can distinguish specific reactive oxygen species is one area of application. For example, compounds synthesized for this purpose have been used to detect highly reactive species like hydroxyl radicals and reactive intermediates of peroxidase, crucial for understanding oxidative stress and other biological processes (Setsukinai et al., 2003).

3. Material Sciences and Polymer Chemistry

In the realm of material sciences, specifically in the synthesis of high-performance polymers, fluorinated benzoic acids have found significant utility. These polymers, known for their solubility and thermal properties, are used in engineering plastics and membrane materials. The specific characteristics of these polymers, including their solubility in common aprotic solvents and distinguished thermal properties, make them suitable for applications in optical waveguides and other advanced materials (Xiao et al., 2003).

Safety And Hazards

Safety data sheets suggest that compounds similar to 4-Chloro-2-(4-fluorophenoxy)benzoic acid can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

特性

IUPAC Name |

4-chloro-2-(4-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDVBIUEBCTERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605960 | |

| Record name | 4-Chloro-2-(4-fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4-fluorophenoxy)benzoic acid | |

CAS RN |

60086-43-3 | |

| Record name | 4-Chloro-2-(4-fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。